Ac-leu-nhme

概要

説明

. It is a derivative of leucine, an essential amino acid, and is often used in peptide synthesis and biochemical research.

準備方法

Synthetic Routes and Reaction Conditions

Ac-leu-nhme can be synthesized from N-acetyl-L-leucine and methylamine. The reaction typically involves the use of solvents such as tetrahydrofuran and N,N-dimethylformamide, with pivaloyl chloride and 4-methyl-morpholine as reagents . The reaction is carried out at low temperatures, around -10°C, and proceeds in two stages: the initial reaction of N-acetyl-L-leucine with pivaloyl chloride and 4-methyl-morpholine, followed by the addition of methylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard peptide synthesis techniques. This involves automated peptide synthesizers and high-throughput purification methods to ensure the compound’s purity and yield.

化学反応の分析

Types of Reactions

Ac-leu-nhme undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

科学的研究の応用

Ac-leu-nhme has several applications in scientific research:

作用機序

The mechanism of action of Ac-leu-nhme involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of target molecules. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .

類似化合物との比較

Similar Compounds

Ac-Aib-NHMe: A derivative of α-aminoisobutyric acid, used in similar research applications.

Ac-Leu-Val-Tyr-NHMe: A tetrapeptide model used to study secondary structure binding motifs.

Uniqueness

Ac-leu-nhme is unique due to its specific structure, which allows it to adopt distinct conformations and interact with various molecular targets. This makes it particularly useful in studying peptide interactions and developing new therapeutic agents .

生物活性

Ac-leu-nhme, or N-acetyl-L-leucine, is a modified amino acid that has garnered attention for its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical efficacy through various studies.

N-acetyl-L-leucine operates primarily through its uptake by different transporters in the body. Unlike leucine, which is primarily taken up by the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is transported via organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter (MCT1). This switch in transport mechanism allows for a more efficient cellular uptake and distribution, which is crucial for its pharmacological effects .

The acetylation process converts leucine into an anionic form, enabling it to bypass LAT1, which is often a rate-limiting step in leucine-mediated signaling pathways such as mTOR activation. This pathway is vital for cell growth and survival, thus suggesting that N-acetyl-L-leucine could have significant implications in treating conditions linked to mTOR dysregulation .

Pharmacokinetics

Research indicates that the pharmacokinetics of N-acetyl-L-leucine differ significantly from its D-enantiomer. For instance, studies have shown that the L-enantiomer is metabolized more rapidly than the D-enantiomer due to differences in binding sites provided by enzymes and transporters. This results in distinct clearance rates after oral dosing, with implications for its efficacy as a prodrug .

The metabolism of N-acetyl-L-leucine involves deacetylation processes that are more pronounced for the L-enantiomer. Kinetic studies have yielded Michaelis-Menten parameters that highlight the compound's effective uptake and metabolism in both human and mouse models .

Case Studies

-

Niemann-Pick Disease Type C (NPC) :

A multinational Phase 2 study evaluated N-acetyl-L-leucine’s effects on patients with NPC, a neurodegenerative disorder characterized by ataxia and cognitive decline. In this study, patients demonstrated significant improvements in ataxia and overall quality of life after a 6-week treatment period with N-acetyl-L-leucine. The primary outcome was assessed using the Clinical Impression of Change in Severity (CI-CS) scale, indicating positive symptomatic relief and potential neuroprotective effects . -

Acute Vertigo :

N-acetyl-DL-leucine has been used in France since 1957 for treating acute vertigo under the trade name Tanganil™. Observational studies have shown beneficial effects on vertigo symptoms, further supporting its clinical utility .

Research Findings

The following table summarizes key findings from various studies on N-acetyl-L-leucine:

特性

IUPAC Name |

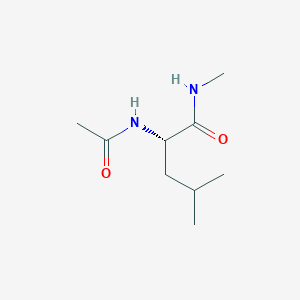

(2S)-2-acetamido-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFFCFJVLJXRY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426220 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-15-1 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。